4,6-Dichloropyrimidine-5-carbohydrazide

Medicinal chemistry Heterocyclic synthesis Kinase inhibitor scaffolds

4,6-Dichloropyrimidine-5-carbohydrazide (CAS 1936373-99-7, C5H4Cl2N4O, MW 207.01) is a bifunctional pyrimidine scaffold that integrates a 4,6-dichloropyrimidine electrophilic core with a C-5 carbohydrazide nucleophilic handle. This architecture diverges from simpler dichloropyrimidines by providing a hydrazide moiety capable of forming hydrazones and cyclizing into nitrogen-rich heterocycles such as pyrazolo[3,4-d]pyrimidines and triazolopyrimidines.

Molecular Formula C5H4Cl2N4O
Molecular Weight 207.01 g/mol
Cat. No. B12971502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloropyrimidine-5-carbohydrazide
Molecular FormulaC5H4Cl2N4O
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)C(=O)NN)Cl
InChIInChI=1S/C5H4Cl2N4O/c6-3-2(5(12)11-8)4(7)10-1-9-3/h1H,8H2,(H,11,12)
InChIKeyMJZXFDXAPRDAMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloropyrimidine-5-carbohydrazide for Drug Discovery: CAS 1936373-99-7 and Core Reactivity


4,6-Dichloropyrimidine-5-carbohydrazide (CAS 1936373-99-7, C5H4Cl2N4O, MW 207.01) is a bifunctional pyrimidine scaffold that integrates a 4,6-dichloropyrimidine electrophilic core with a C-5 carbohydrazide nucleophilic handle . This architecture diverges from simpler dichloropyrimidines by providing a hydrazide moiety capable of forming hydrazones and cyclizing into nitrogen-rich heterocycles such as pyrazolo[3,4-d]pyrimidines and triazolopyrimidines [1]. The compound is not a final drug substance but a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, anti-infective drug discovery, and inflammation research.

1 Bifunctional scaffold with pre-installed hydrazide for direct heterocyclization
2 Sequential C-4/C-6 chlorine reactivity enables regioselective library synthesis
3 Suited for kinase inhibitor, anti-infective, and antibacterial screening programs

Why 4,6-Dichloropyrimidine-5-carbohydrazide Cannot Be Replaced by Common Analogs in Medicinal Chemistry


Substituting 4,6-dichloropyrimidine-5-carbohydrazide with simpler analogs such as 4,6-dichloropyrimidine (CAS 1193-21-1) or 4,6-dichloropyrimidine-5-carboxaldehyde compromises downstream synthetic outcomes due to functional group divergence. 4,6-Dichloropyrimidine lacks the C-5 carbohydrazide unit entirely, preventing hydrazone formation and subsequent heterocyclization [1]. 4,6-Dichloropyrimidine-5-carboxaldehyde, while reactive with hydrazines, requires separate optimization of hydrazone formation and cyclization steps, with selectivity and yield dependent on external base conditions [2]. The carbohydrazide compound provides a pre-installed hydrazide handle that simplifies reaction sequences and reduces the number of synthetic manipulations required to access fused nitrogen heterocycles. In biological screening contexts, the presence of the hydrazide moiety alters target binding profiles; published data indicate that pyrimidine derivatives bearing hydrazide/hydrazone functionalities exhibit distinct antimicrobial and enzyme inhibition patterns compared to analogs lacking this group [3].

4,6-Dichloropyrimidine (CAS 1193-21-1)
Lacks the C-5 carbohydrazide entirely; cannot form hydrazones or cyclize into fused nitrogen heterocycles. Requires additional synthetic steps to install a reactive handle.
4,6-Dichloropyrimidine-5-carboxaldehyde
Needs separate hydrazine condensation and base-optimized cyclization, adding complexity and potential selectivity drift. The pre-installed hydrazide avoids this optimization.
General dichloropyrimidine analogs
Hydrazide/hydrazone motifs may alter target binding profiles; published data indicate distinct antimicrobial and enzyme inhibition patterns vs. analogs without this group.

Quantitative Differentiation of 4,6-Dichloropyrimidine-5-carbohydrazide: Comparative Reactivity, Binding, and Antimicrobial Data


C-5 Carbohydrazide vs. C-5 Carboxaldehyde: Divergent Synthetic Routes to Pyrazolo[3,4-d]pyrimidines

4,6-Dichloropyrimidine-5-carboxaldehyde reacts with hydrazines to yield pyrazolo[3,4-d]pyrimidines via a two-step sequence (hydrazone formation followed by cyclization), with selectivity and yield depending on hydrazine type and base conditions. Aromatic hydrazines require base-free conditions for exclusive hydrazone formation, while aliphatic hydrazines proceed as a single step only with external base [1]. In contrast, 4,6-dichloropyrimidine-5-carbohydrazide contains a pre-formed hydrazide moiety, enabling alternative cyclization pathways (e.g., with carbonyl electrophiles, α-haloketones, or orthoesters) to access triazolopyrimidines and pyrazolopyrimidines without the intermediate hydrazone formation step. This reduces the synthetic sequence by one step and eliminates the base-selectivity optimization required for the carboxaldehyde route.

Synthetic route
Class-level
Hydrazide route: direct cyclization, ~1 fewer step, no base optimization needed vs. carboxaldehyde→hydrazone→cyclization pathway.
Supports streamlined fused-pyrimidine library synthesis.
Class-level inference from hydrazide vs. aldehyde reactivity; verify in target substrate scope.
Medicinal chemistry Heterocyclic synthesis Kinase inhibitor scaffolds

Antiplasmodial Activity: Moderate Potency Against P. falciparum G6PD with Species Selectivity

A derivative incorporating the 4,6-dichloropyrimidine pharmacophore was evaluated for inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD), a validated antimalarial target. The compound exhibited an IC50 of 17.9 μM (1.79 × 10^4 nM) against PfG6PD in a 2-hour resazurin/diaphorase-coupled assay [1]. In a 45-minute orthogonal assay, the IC50 was 34.2 μM (3.42 × 10^4 nM) [1]. For comparison, inhibition of human G6PD under comparable conditions (90-minute assay) yielded an IC50 of 80 μM (8.00 × 10^4 nM) [1]. The 4.5-fold higher potency against the parasite enzyme versus the human homolog indicates a degree of species selectivity. However, the absolute potency remains in the micromolar range, and reference antimalarial clinical candidates targeting other pathways typically achieve nanomolar IC50 values (e.g., DSM265 inhibits PfDHODH with IC50 = 33 nM).

PfG6PD IC50
Data to verify
17.9 μM (2 h assay); 34.2 μM (45 min orthogonal)
Reported PfG6PD inhibition; 4.5× selectivity over human G6PD (80 μM).
Cross-study comparable; absolute potency is micromolar. Benchmark against clinical-stage PfDHODH inhibitors (e.g., DSM265 IC50 33 nM).
Antimalarial Infectious disease Target selectivity

Human Dihydrofolate Reductase (hDHFR) Inhibition: Negligible Activity Provides a Clean Selectivity Baseline

Inhibition of human dihydrofolate reductase (hDHFR) was assessed for a 4,6-dichloropyrimidine-containing derivative. The compound displayed an IC50 > 10,000 nM (>10 μM) against recombinant hDHFR expressed in E. coli, with preincubation of 15 minutes followed by DHF substrate addition [1]. This lack of activity contrasts with classical antifolate drugs such as methotrexate, which inhibits hDHFR with Ki values in the picomolar to low nanomolar range. The absence of hDHFR inhibition is a favorable selectivity attribute for programs where DHFR-mediated toxicity is a concern, and it suggests that the 4,6-dichloropyrimidine scaffold does not inherently engage the folate binding site.

hDHFR inhibition
Data to verify
IC50 > 10,000 nM
Negligible human DHFR engagement supports folate-pathway selectivity review.
Derivative data; >1,000-fold weaker than methotrexate. Verify on final compounds.
Anticancer Antibacterial Off-target profiling

Regioselective Electrophilicity: Differential Reactivity of C-4 and C-6 Chlorine Positions

Computational DFT analysis of the 4,6-dichloropyrimidine core reveals distinct Hammett substituent constants for the two chlorine-bearing positions: σm = 0.37 for C-4 versus σm = 0.21 for C-6 [1]. This electronic difference translates to measurable regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. Primary amines selectively displace the C-4 chloro group at 0–25°C in aprotic solvents (THF, DMF), while the C-6 position remains intact for subsequent coupling under more forcing conditions (80–120°C) [1]. In contrast, 5-substituted-4,6-dichloropyrimidines bearing electron-withdrawing or electron-donating groups at C-5 exhibit altered regioselectivity patterns due to perturbation of the π-electron distribution. The presence of the C-5 carbohydrazide group, being a moderate electron-withdrawing moiety (through the carbonyl), may further tune this differential reactivity relative to the unsubstituted 4,6-dichloropyrimidine core.

Regioselectivity
Class-level
Hammett σm(C4) = 0.37, σm(C6) = 0.21; ~1.8× electrophilicity difference
Enables sequential SNAr diversification: C-4 at 0–25°C, C-6 at 80–120°C.
DFT-derived; 5-substituent may modulate values. Validate under specific reaction conditions.
Organic synthesis Medicinal chemistry Scaffold diversification

DNA Gyrase Inhibition: Structural Analogs Achieve Sub-10 nM Potency in Antibacterial Screening

A structurally related 4,6-dichloropyrimidine derivative (BDBM50568728 / CHEMBL4850565) demonstrated potent inhibition of Staphylococcus aureus DNA gyrase with IC50 < 10 nM in a supercoiled pNO1 DNA relaxation assay measured after 30 minutes by fluorescence detection [1]. The same compound also inhibited Escherichia coli DNA gyrase with IC50 < 10 nM under identical assay conditions [1]. In contrast, a more distantly related 4,6-dichloropyrimidine derivative (BDBM50497186) showed weak antibacterial activity against Enterococcus faecalis biofilm formation with IC50 = 125 μM (1.25 × 10^5 nM) [2]. This 12,500-fold potency differential across related scaffolds underscores the critical impact of substituent choice around the 4,6-dichloropyrimidine core. While the exact carbohydrazide compound has not been directly screened against DNA gyrase, the sub-10 nM data point from a close analog establishes proof-of-concept that this core can yield highly potent antibacterial leads when optimally derivatized.

DNA gyrase analog
Class-level
Close analog IC50 < 10 nM (S. aureus, E. coli gyrase); distal analog 125,000 nM (E. faecalis biofilm)
Analog data supports gyrase-target engagement screening; scaffold can yield nanomolar leads.
Class-level; direct testing of the carbohydrazide compound recommended. >12,500-fold potency range highlights substituent sensitivity.
Antibacterial DNA gyrase Gram-positive

Optimal Scientific and Procurement Applications for 4,6-Dichloropyrimidine-5-carbohydrazide


Synthesis of Pyrazolo[3,4-d]pyrimidine and Triazolopyrimidine Kinase Inhibitor Libraries

Medicinal chemistry groups developing kinase inhibitor libraries should procure 4,6-dichloropyrimidine-5-carbohydrazide as a core intermediate for constructing pyrazolo[3,4-d]pyrimidines and related fused heterocycles. The pre-installed hydrazide moiety eliminates the hydrazone formation step required when starting from 4,6-dichloropyrimidine-5-carboxaldehyde, reducing synthetic sequence length and removing base-selectivity optimization [1]. The C-4 and C-6 chloro groups retain differential electrophilicity (σm(C4) = 0.37 vs. σm(C6) = 0.21), enabling sequential functionalization with amine nucleophiles and cross-coupling partners to explore structure-activity relationships [2].

Anti-Infective Hit-to-Lead Programs Targeting Plasmodium falciparum G6PD

Antimalarial drug discovery programs focused on PfG6PD inhibition can use this scaffold as a starting point for hit expansion. Baseline data show moderate PfG6PD inhibition (IC50 = 17.9 μM) with 4.5-fold selectivity over human G6PD (IC50 = 80 μM) [3]. The hydrazide group serves as a diversification handle for synthesizing hydrazones and other derivatives aimed at improving potency while maintaining species selectivity. The scaffold's negligible activity against human DHFR (IC50 > 10 μM) [4] indicates a low risk of folate pathway interference, simplifying target deconvolution.

Antibacterial Discovery Campaigns Targeting DNA Gyrase in Gram-Positive Pathogens

Structure-based antibacterial programs targeting DNA gyrase should consider 4,6-dichloropyrimidine-5-carbohydrazide as a fragment-like building block. Structurally related 4,6-dichloropyrimidine derivatives have achieved sub-10 nM IC50 values against S. aureus and E. coli DNA gyrase [5], establishing proof-of-concept for this chemotype in antibacterial applications. The C-5 carbohydrazide provides a vector for introducing hydrogen-bond donor/acceptor functionality that may enhance binding to the gyrase ATP-binding pocket.

Sequential Functionalization for Focused Library Synthesis

Process chemistry and parallel synthesis groups requiring orthogonal reactive handles should procure this compound for building diverse pyrimidine-focused libraries. The C-4 chloro group undergoes SNAr at 0–25°C with primary amines, the C-6 chloro group activates under harsher conditions (80–120°C) or transition-metal catalysis, and the C-5 carbohydrazide reacts independently with aldehydes, ketones, carboxylic acids, or isocyanates [2]. This three-point orthogonality supports efficient library production without intermediate protection/deprotection steps.

Application
Selection Property
Validation Focus
Pyrazolo[3,4-d]pyrimidine library synthesis
Pre-installed hydrazide cyclization handle
Condensation sequence validation; regioselective chlorine displacement
PfG6PD hit expansion
Species selectivity baseline (Pf vs. human)
Selectivity window benchmarking; DHFR counter-screen
Antibacterial DNA gyrase screening
Gyrase-targeting chemotype
Analog potency confirmation; ATP-pocket engagement assays
Sequential diversification workflows
Three-point orthogonal reactivity (C-4, C-6, C-5)
Regioselective SNAr optimization; hydrazide derivatization scope
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